molecular formula C15H10ClNO3 B11947012 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid CAS No. 853347-78-1

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid

Cat. No.: B11947012
CAS No.: 853347-78-1
M. Wt: 287.70 g/mol
InChI Key: IUOJDAJVEVTSQK-IZZDOVSWSA-N
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Description

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is a furan-based carboxylic acid derivative featuring a substituted phenyl group (3-chloro-4-methylphenyl) at the 5-position of the furan ring, a cyano group at the α-carbon, and a propenoic acid moiety. This compound’s structure combines electron-withdrawing (chloro, cyano) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.

Properties

CAS No.

853347-78-1

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+

InChI Key

IUOJDAJVEVTSQK-IZZDOVSWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Homogeneous Catalysis

  • DBU (1,8-Diazabicycloundec-7-ene) in Water :
    A green chemistry approach employs 20 mol% DBU in water at room temperature, achieving yields >90% within 0.5–2 hours. This method avoids toxic solvents and simplifies purification.

  • KOH/EtOH :
    Traditional alkaline conditions using KOH in ethanol under reflux yield 65–75% product. Prolonged reaction times (4–6 hours) are required, and the crude product often requires recrystallization from ethanol/acetone mixtures.

Heterogeneous Catalysis

  • P4VP/Al₂O₃-SiO₂ :
    Poly(4-vinylpyridine) supported on alumina-silica enables solvent-free condensation at 80°C, achieving 85–90% yield with excellent selectivity. The catalyst is recyclable for up to five cycles without significant activity loss.

Microwave-Assisted Synthesis

Cyanoacetic acid and the aldehyde precursor react under microwave irradiation (100–150 W) in water with KOH, reducing reaction time to 10–15 minutes and improving yields to 92–97%.

Synthesis of the Aldehyde Precursor: 5-(3-Chloro-4-Methylphenyl)Furan-2-Carbaldehyde

The aldehyde precursor is synthesized via Ullmann coupling or Sonogashira cross-coupling , followed by oxidation:

Ullmann Coupling Route

  • Starting Materials :

    • 3-Chloro-4-methyliodobenzene

    • 2-Furanboronic acid

  • Conditions :

    • Cu₂O (5 mol%) in DMF at 110°C for 12 hours.

    • Yields: 70–75% of 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde after oxidation with MnO₂.

Sonogashira Cross-Coupling Route

  • Starting Materials :

    • 3-Chloro-4-methylphenylacetylene

    • 2-Furaldehyde

  • Conditions :

    • Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) in THF/Et₃N at 60°C for 6 hours.

    • Yields: 80–85% after oxidative workup with DDQ.

Alternative Pathways: Multi-Step Functionalization

Stepwise Construction of the Furan Core

  • Synthesis of 2-Methyl-5-Arylfuran-3-Carboxylic Acid :

    • Diazonium salt coupling of 3-chloro-4-methylaniline with methyl 2-methylfuran-3-carboxylate in acetone/CuCl₂, followed by saponification with KOH/EtOH.

    • Yield: 60–65% after recrystallization.

  • Oxidation to Aldehyde :

    • Swern oxidation (oxalyl chloride/DMSO) converts the methyl ester to the aldehyde in 55–60% yield.

Cyanoacetate Alkylation

Ethyl cyanoacetate is alkylated with 5-(3-chloro-4-methylphenyl)furan-2-ylmethyl bromide in DMF/K₂CO₃, followed by acidic hydrolysis to yield the target compound.

  • Yield: 50–55% after column chromatography.

Optimization and Challenges

Purification Techniques

  • Recrystallization : Ethanol/acetone (1:3) mixtures remove unreacted cyanoacetic acid and byproducts.

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (7:3) resolves geometric isomers.

Side Reactions and Mitigation

  • Z/E Isomerization : Prolonged heating favors the thermodynamically stable E-isomer.

  • Decarboxylation : Acidic conditions during hydrolysis require strict temperature control (<50°C).

Comparative Analysis of Methods

MethodCatalytic SystemYield (%)TimeKey Advantage
Knoevenagel (DBU/H₂O)DBU (20 mol%)90–950.5–2 hSolvent-free, high purity
Knoevenagel (P4VP/Al₂O₃)P4VP/Al₂O₃-SiO₂85–903–4 hRecyclable catalyst
Microwave-AssistedKOH/H₂O92–9710–15 minRapid, energy-efficient
Ullmann-OxidationCu₂O, MnO₂70–7512 hScalable for industrial use

Industrial-Scale Considerations

Patents highlight continuous-flow reactors for large-scale Knoevenagel condensation, achieving 85% yield at 1 kg/day throughput. Key parameters include:

  • Residence time: 20–30 minutes.

  • Temperature: 80–100°C.

  • Catalyst: Immobilized DBU on mesoporous silica .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous furan derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Properties Biological Activity
3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid Furan-propenoic acid 5-(3-Cl-4-MePh), 2-cyano Cyano, carboxylic acid High reactivity due to conjugated double bonds; potential solubility challenges Hypothesized antimicrobial/agonist activity (untested)
[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide () Furan-hydrazide 5-(3-BrPh) Hydrazide, bromo Selective FPR2 agonist; induces TNFα, Ca²⁺ mobilization Immunomodulatory (PTX-sensitive)
3-(2-Furyl)acrylic acid esters () Furan-acrylic ester Variable (e.g., monosaccharide esters) Ester, acrylic acid Poor water solubility; improved via sugar conjugation Antimicrobial, antifungal
3-(5-Phenyl-2-furyl)propanoic acid (CAS 3465-61-0, ) Furan-propanoic acid 5-Ph Carboxylic acid Saturated backbone; reduced reactivity compared to propenoic acid Not explicitly reported
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid () Pyrazole-carboxylic acid 2-Furyl Carboxylic acid, pyrazole Rigid heterocyclic core; moderate solubility Unknown (structural analog of bioactive pyrazoles)

Key Comparisons

Functional Groups and Reactivity The target compound’s cyano group enhances electrophilicity at the α-carbon, distinguishing it from hydrazide derivatives (e.g., ) and propanoic acid analogs (e.g., ). This could facilitate nucleophilic attacks or covalent binding in biological systems. Unlike 3-(2-furyl)acrylic acid esters (), which require sugar conjugation to improve solubility, the target’s free carboxylic acid group may offer intrinsic water solubility, though steric hindrance from the chloro-methylphenyl group might counteract this .

However, the hydrazide moiety in these analogs is critical for receptor binding, which the target lacks . Antimicrobial activity is prominent in 3-(2-furyl)acrylic acid derivatives (), but their efficacy depends on esterification with hydrophilic sugars. The target’s cyano group and substituted phenyl may enhance membrane penetration or target specificity .

Synthetic Considerations Synthesis of the target compound could mirror protocols for 3-(2-furyl)acryloyl chloride (), where thionyl chloride activates the carboxylic acid for subsequent coupling. However, introducing the cyano group would require additional steps, such as cyanation of α,β-unsaturated ketones .

Computational Insights

  • Computational studies () on furan-containing pigments suggest that substituents like chloro and methylphenyl significantly alter frontier molecular orbitals (HOMO-LUMO gaps), impacting reactivity. The MN12SX functional may predict the target’s nucleophilic/electrophilic sites, guiding derivatization efforts .

Biological Activity

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid, also known as the compound with CAS Number 853347-78-1, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan ring, a cyano group, and a chloro-substituted aromatic moiety. Its molecular formula is C15H10ClN1O3C_{15}H_{10}ClN_{1}O_{3}.

PropertyValue
Molecular FormulaC15H10ClN1O3
Molecular Weight285.70 g/mol
CAS Number853347-78-1
IUPAC NameThis compound

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines, with IC50 values of 15 µM and 20 µM respectively. This suggests its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Activity
The compound has also shown moderate antimicrobial activity against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Apoptosis Induction: The compound activates caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation: It inhibits the expression of TNF-alpha and IL-6, which are critical in inflammatory responses.
  • DNA Interaction: The presence of the cyano group allows interaction with DNA, potentially leading to DNA damage in rapidly dividing cells.

Q & A

Q. What are the optimal synthetic routes for 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for furyl-chlorophenyl bond formation, followed by cyanoacrylic acid derivatization. For example, similar compounds (e.g., 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid) use palladium-catalyzed cross-coupling under inert atmospheres (N₂/Ar) . Key parameters include:
  • Catalyst loading : 5-10% Pd(PPh₃)₄.
  • Temperature : 80-110°C for 12-24 hours.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furyl protons at δ 6.5-7.5 ppm, cyano group at ~δ 110-120 ppm in ¹³C) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₁ClN₂O₃).
  • FTIR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .
    Example Data Table :
ParameterValue
Molecular FormulaC₁₆H₁₁ClN₂O₃
HRMS (m/z)338.0465 [M+H]⁺
¹H NMR (δ, ppm)7.8 (s, 1H, furyl), 2.4 (s, 3H, CH₃)

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyano and furyl groups .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the propenoic acid moiety .
  • pH stability : Avoid aqueous solutions with pH >7, as the carboxylic acid group may deprotonate and degrade .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the cyano group and planarity of the furyl-chlorophenyl system .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). For example, similar chlorophenyl-furyl derivatives show binding affinities (ΔG ~-8.5 kcal/mol) .

Q. What experimental designs are suitable for analyzing contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer : Implement split-split-plot designs to account for variability:
  • Primary factors : Compound concentration (e.g., 1-100 µM).
  • Secondary factors : Cell type (e.g., RAW 264.7 macrophages vs. HeLa).
  • Tertiary factors : Assay duration (24-72 hours).
    Statistical tools like ANOVA with Tukey’s post-hoc test can resolve discrepancies .

Q. What are the environmental fate and degradation pathways of this compound under varying conditions?

  • Methodological Answer : Follow INCHEMBIOL project protocols :
  • Abiotic degradation : Test hydrolysis (pH 3-9) and photolysis (UV light, 254 nm).
  • Biotic degradation : Use soil microcosms to assess microbial breakdown (e.g., LC-MS/MS to detect intermediates like 3-chloro-4-methylbenzoic acid).
  • Ecotoxicity : Perform Daphnia magna assays (LC₅₀ values) to evaluate aquatic impact.

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) with target enzymes .
  • Site-directed mutagenesis : Modify active-site residues (e.g., COX-2 Tyr385) to confirm binding specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :
  • Reaction monitoring : Use in-situ FTIR or HPLC to identify side reactions (e.g., cyano group hydrolysis).
  • Scale-up adjustments : Optimize stirring rate (500-1000 rpm) and solvent volume (5-10 mL/g substrate) to improve reproducibility .

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